1H-Tetrazole-5-carboxylic acid

Description

Structural Features and Nomenclature

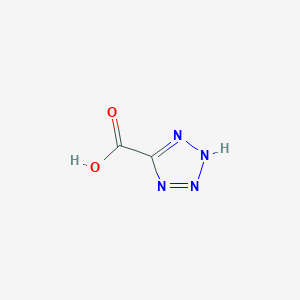

The molecular structure of this compound consists of a five-membered aromatic ring containing four nitrogen atoms and one carbon atom, with a carboxylic acid group attached to the carbon atom at position 5. The molecular formula is established as C₂H₂N₄O₂ with a molecular weight of 114.06 grams per mole. The compound exists in tautomeric forms, with the 1H-tetrazole tautomer being the predominant form under standard conditions. Chemical identification systems recognize this compound under various nomenclature conventions, including the Chemical Abstracts Service number 75773-99-8.

The structural nomenclature follows International Union of Pure and Applied Chemistry guidelines, designating the compound as this compound, where the "1H" indicates the position of the mobile hydrogen atom within the tetrazole ring system. Alternative naming conventions include 2H-tetrazole-5-carboxylic acid, reflecting the tautomeric nature of the tetrazole ring system where hydrogen can migrate between different nitrogen atoms. The systematic name 2H-1,2,3,4-tetrazole-5-carboxylic acid provides complete positional information for all ring atoms.

The tetrazole ring exhibits planar geometry with aromatic character due to the delocalization of electrons across the nitrogen-containing five-membered ring. Crystallographic studies reveal that the carboxylic acid group maintains coplanarity with the tetrazole ring, facilitating extended conjugation and influencing the compound's overall electronic properties. The spatial arrangement of nitrogen lone pairs within the tetrazole ring creates unique electrostatic potential surfaces that distinguish this compound from other heterocyclic carboxylic acids. Research demonstrates that the tetrazole ring system exhibits significant electron density delocalization among the N2, N3, and N4 nitrogen atoms, contributing to the enhanced stability and distinctive chemical behavior of the compound.

Historical Development and Discovery

The historical development of tetrazole chemistry traces back to the early 1900s when researchers first began exploring nitrogen-rich heterocyclic compounds. In 1901, Hantzsch and co-workers reported the synthesis of 5-amino-1H-tetrazole from cyanamide and hydrazoic acid, establishing the foundation for tetrazole chemistry. This pioneering work demonstrated the feasibility of constructing five-membered rings with multiple nitrogen atoms and opened new avenues for heterocyclic research. The early synthetic methods involved the reaction of hydrazoic acid with various nitriles, though these procedures presented significant safety challenges due to the explosive nature of hydrazoic acid.

The development of safer synthetic methodologies became a priority in tetrazole research during the mid-20th century. In 1958, Finnegan and co-workers introduced an improved procedure for preparing 5-substituted 1H-tetrazoles from nitriles using inorganic sodium azide and ammonium chloride in dimethylformamide. This advancement eliminated the need for dangerous hydrazoic acid while providing more reliable and reproducible synthetic routes to tetrazole compounds. The methodology represented a significant breakthrough that enabled more extensive exploration of tetrazole chemistry and the preparation of various substituted derivatives.

The recognition of tetrazoles as bioisosteric replacements for carboxylic acids emerged in the latter half of the 20th century as pharmaceutical researchers sought metabolically stable alternatives to traditional functional groups. Scientific investigations revealed that 5-substituted tetrazoles could effectively mimic carboxylic acid functionality while providing enhanced metabolic resistance and improved pharmacokinetic properties. This discovery prompted intensive research into tetrazole-containing compounds and established the theoretical framework for understanding their unique chemical and biological properties.

Subsequent decades witnessed significant advances in understanding the electronic structure and chemical behavior of tetrazole systems. Research efforts focused on elucidating the tautomeric equilibria, hydrogen bonding patterns, and molecular recognition properties that distinguish tetrazoles from conventional carboxylic acids. The development of sophisticated analytical techniques enabled detailed characterization of tetrazole compounds and provided insights into their structure-activity relationships. Modern synthetic methodologies have expanded the accessibility of tetrazole derivatives and facilitated their incorporation into complex molecular architectures.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry stems from its unique combination of structural features that challenge traditional concepts of aromatic heterocycles. The compound represents a successful integration of multiple nitrogen atoms within a stable five-membered ring system while maintaining functional group reactivity through the carboxylic acid substituent. Research has established that tetrazole rings exhibit remarkable thermal and chemical stability, with the nitrogen-rich environment providing extensive electron delocalization and aromatic character. This stability, combined with the presence of multiple hydrogen bonding sites, creates opportunities for diverse intermolecular interactions and molecular recognition events.

The bioisosteric relationship between tetrazole and carboxylic acid functional groups has profound implications for heterocyclic chemistry and molecular design. Studies demonstrate that 1H-tetrazole derivatives exhibit similar acidic properties to carboxylic acids, with acid dissociation constant values typically ranging from 4.5 to 4.9. However, the tetrazole system provides approximately ten times greater lipophilicity compared to corresponding carboxylates, leading to enhanced membrane penetration capabilities. The spatial arrangement of the tetrazole ring system extends the effective distance between acidic pharmacophores by approximately 1.2 angstroms compared to carboxylic acids, providing distinct molecular recognition profiles.

The electronic properties of tetrazole rings contribute significantly to their importance in heterocyclic chemistry through unique charge distribution patterns and electron-withdrawing effects. The four nitrogen atoms within the ring system create multiple sites for hydrogen bonding and coordinate covalent interactions, enabling the formation of complex supramolecular assemblies and metal coordination complexes. Research reveals that tetrazole compounds can simultaneously engage multiple hydrogen bond donors and acceptors, leading to distinctive crystal packing arrangements and solution-phase association behaviors.

The metabolic stability of tetrazole systems represents another crucial aspect of their significance in heterocyclic chemistry. Unlike traditional carboxylic acids that undergo various metabolic transformations including beta-oxidation and amino acid conjugation, tetrazole rings demonstrate remarkable resistance to enzymatic degradation. This stability arises from the electron-rich nature of the nitrogen-containing ring system and the difficulty of enzymatic recognition due to the unusual electronic environment. Consequently, tetrazole derivatives often exhibit prolonged biological half-lives and sustained activity profiles compared to their carboxylic acid counterparts.

The unique hydrogen bonding capabilities of tetrazole systems have important implications for crystal engineering and supramolecular chemistry. Experimental studies using hydrogen bonding strength assays demonstrate that tetrazole derivatives engage in significantly stronger hydrogen bond interactions than corresponding carboxylic acids. This enhanced hydrogen bonding capacity influences solvation energies, membrane permeability, and molecular recognition processes. The ability of tetrazole rings to form stable hydrogen bonds with multiple acceptor sites simultaneously creates opportunities for designing complex molecular architectures and functional materials.

Propriétés

IUPAC Name |

2H-tetrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N4O2/c7-2(8)1-3-5-6-4-1/h(H,7,8)(H,3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNZBNHVVQIRTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNN=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20331383 | |

| Record name | 2H-tetrazole-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75773-99-8 | |

| Record name | 2H-tetrazole-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Classical Synthetic Route via Azide-Nitrile Cycloaddition

One of the well-established methods for preparing 1H-tetrazole-5-carboxylic acid involves the [3+2] cycloaddition reaction between sodium azide and nitrile derivatives. This method typically proceeds through the formation of an intermediate tetrazolate salt, which is subsequently converted to the free tetrazole acid.

Process Overview :

The reaction begins by combining an alkali metal azide (e.g., sodium azide) with a nitrile carboxylate ester. This forms an intermediate tetrazolate salt. Acidification of this salt yields the free this compound or its hydrate/solvate forms.-

- High yields and purity are achievable.

- Avoids formation of undesirable azide by-products common in older methods.

- Suitable for various alkyl or substituted phenyl groups on the nitrile precursor.

Representative Reaction Scheme :

$$

\text{M}N3 + \text{NC}-CO2R_1 \rightarrow \text{Tetrazolate salt} \rightarrow \text{this compound}

$$Reaction Conditions :

Controlled temperature (often below 5°C during acidification), use of concentrated hydrochloric acid and water for salt conversion, as described in patent literature.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Azide + nitrile ester | Alkali metal azide, nitrile ester | Tetrazolate salt intermediate |

| Acidification | Conc. HCl, water, <5°C | Free this compound |

Metal-Free Catalytic Synthesis Using Sulfonic Acid Functionalized Reduced Graphene Oxide (SA-rGO)

Recent advances have introduced sustainable, metal-free catalytic methods for synthesizing this compound and related 5-substituted 1H-tetrazoles using a novel solid acid catalyst based on sulfonic acid functionalized reduced graphene oxide (SA-rGO).

-

- Graphene oxide (GO) is prepared via Hummers method.

- GO is chemically reduced using l-ascorbic acid to form reduced graphene oxide (rGO).

- Sulfonic acid groups are grafted onto rGO surface via diazonium salt chemistry using sulfanilic acid, yielding SA-rGO.

Catalytic Role :

SA-rGO provides highly acidic Brønsted sites (-SO3H groups), facilitating the [3+2] cycloaddition between nitriles and sodium azide under mild and green conditions.Reaction Conditions for Tetrazole Synthesis :

- Nitrile (1 mmol), sodium azide (1.5 mmol), SA-rGO catalyst (10 mg)

- Solvent: Dimethyl sulfoxide (DMSO)

- Temperature: 120°C

- Reaction time varies depending on substrate (see Table below)

- Post-reaction acidification to pH 2 with HCl to isolate product

-

- Metal-free, avoiding toxicity and metal contamination

- Catalyst is reusable up to eight cycles without significant loss of activity

- Scalable to gram-scale synthesis

- High turnover frequency (TOF) values (12.08–16.96 h⁻¹) indicating efficient catalysis

Mechanistic Insights :

Computational studies and single-crystal X-ray analyses confirm the proposed cycloaddition mechanism facilitated by acidic sites on SA-rGO.

| Parameter | Details |

|---|---|

| Catalyst | SA-rGO (sulfonic acid functionalized reduced graphene oxide) |

| Substrate | Nitrile (various substituted) |

| Azide source | Sodium azide |

| Solvent | DMSO |

| Temperature | 120°C |

| Catalyst loading | 10 mg per 1 mmol nitrile |

| Reaction time | Variable (typically hours) |

| Product isolation | Acidification, extraction, drying |

| Catalyst reusability | Up to 8 runs without loss of activity |

Comparative Analysis of Preparation Methods

| Aspect | Classical Azide-Nitrile Cycloaddition | SA-rGO Catalyzed Cycloaddition |

|---|---|---|

| Catalyst | None or homogeneous catalysts | Metal-free solid acid catalyst (SA-rGO) |

| Reaction Medium | Often aqueous acidic conditions | DMSO solvent |

| Temperature | Moderate to low (acidification step) | Elevated (120°C) |

| By-products | Possible azide by-products | Minimal, high purity product |

| Catalyst Reusability | Not applicable | Reusable up to 8 cycles |

| Environmental Impact | Uses strong acids, potential hazards | Metal-free, greener oxidants used |

| Scalability | Industrially feasible | Demonstrated gram-scale synthesis |

Research Findings and Data Summary

- The SA-rGO catalyst synthesis and characterization confirm successful grafting of sulfonic acid groups, as evidenced by FTIR, Raman spectroscopy, XRD, and BET surface area analyses.

- The catalytic system efficiently converts nitriles to this compound derivatives with high yields and selectivity.

- The method offers a sustainable alternative to metal-based catalysts, addressing concerns of toxicity and catalyst recovery.

- The oxidation of aldehydes to carboxylic acids using SA-rGO and hydrogen peroxide further demonstrates the catalyst's versatility, indirectly supporting its efficacy in tetrazole synthesis.

Analyse Des Réactions Chimiques

Coordination Chemistry and Metal Complex Formation

The carboxylic acid and tetrazole moieties act as bifunctional ligands , forming stable complexes with transition and earth alkali metals:

Table 2: Metal Complexes of Htza

-

Structural Insights : Single-crystal X-ray diffraction reveals monoclinic packing (e.g., Sr-complex: ) with hydrogen-bonding networks .

Derivatization and Functionalization

Htza undergoes carboxylic acid-driven reactions to form bioactive and functional derivatives:

Key Derivatives:

-

5-(Trinitromethyl)-2H-tetrazole : Synthesized via nitration, used in energetic materials .

-

N-(Furan-2-yl-methyl)-2-(1H-tetrazol-5-yl)acetamide : Prepared via amidation, exhibits antitumor activity (IC₅₀ = 12 µM against epidermoid carcinoma) .

-

Tetrazolium ionic liquids : Functionalized for solvent applications .

Mechanistic and Computational Insights

-

DFT Studies : Energy profiles show a two-step mechanism for tetrazole formation: (i) azide addition to nitrile, (ii) cyclization. Catalyzed pathways reduce transition-state energies by ~10 kJ/mol .

-

Radical Pathways : Oxidation of aldehydes to carboxylic acids using Htza derivatives involves peroxyacetal intermediates (Fig. 4 in ).

Scale-Up and Industrial Feasibility

Applications De Recherche Scientifique

Medicinal Chemistry

1H-Tetrazole-5-carboxylic acid and its derivatives are widely utilized in drug design as replacements for carboxylic acids. This is primarily due to their ability to enhance metabolic stability while retaining similar biological activities. The following are key applications in medicinal chemistry:

- Bioisosteric Replacement : 5-substituted 1H-tetrazoles are often employed as metabolism-resistant isosteres for carboxylic acids in structure-activity relationship (SAR) studies. Their incorporation can lead to improved pharmacokinetic profiles of various drug candidates .

- Therapeutic Agents : Numerous tetrazole derivatives exhibit significant biological activities, including antibacterial, antifungal, anticancer, analgesic, anti-inflammatory, and antidiabetic properties. For instance, studies have shown that certain tetrazole derivatives can effectively inhibit specific cancer pathways, suggesting their potential as anticancer agents .

Table 1: Biological Activities of Tetrazole Derivatives

Synthesis Techniques

The synthesis of this compound has evolved with various innovative methodologies that enhance yield and efficiency:

- Nano-Catalytic Methods : Recent advancements in nano-catalysis have shown promise in synthesizing 5-substituted 1H-tetrazoles with high efficiency. These methods allow for reduced reaction times and improved yields compared to traditional synthesis routes .

- Microwave-Assisted Synthesis : This technique has been utilized to expedite the production of tetrazole derivatives, significantly cutting down reaction times while maintaining high yields .

Table 2: Synthesis Methods for Tetrazole Derivatives

| Method | Description | Yield Range (%) |

|---|---|---|

| Nano-Catalytic Synthesis | Utilizes nano-catalysts for enhanced efficiency | Up to 96% |

| Microwave-Assisted Synthesis | Fast reaction times with high yields | Varies |

Material Science Applications

Beyond medicinal chemistry, this compound finds applications in material science:

- Coordination Chemistry : The tetrazole-5-carboxylate anion has been investigated as a ligand for transition metals and earth alkali metals. Its ability to form stable complexes enhances the properties of materials used in catalysis and sensor technology .

- Ionic Liquids : Tetrazole derivatives are also explored in the development of ionic liquids, which have applications in green chemistry and sustainable processes due to their low volatility and high thermal stability .

Case Studies

Several studies exemplify the practical applications of this compound:

- Anticancer Research : A study highlighted the synthesis of novel tetrazole derivatives that demonstrated potent anticancer activity against various cancer cell lines. The research indicated that these compounds could inhibit tumor growth more effectively than traditional therapies .

- Metal Complex Formation : Research on the coordination of tetrazole derivatives with transition metals showed promising catalytic activity in organic reactions, indicating their potential use in industrial applications .

Mécanisme D'action

1H-Tetrazole-5-carboxylic acid is often compared to other tetrazole derivatives and carboxylic acids. Similar compounds include 5-substituted 1H-tetrazoles, which are also used as bioisosteric replacements for carboxylic acids in medicinal chemistry . this compound is unique in its ability to stabilize negative charges and form stable metallic complexes . This makes it particularly valuable in applications requiring high stability and reactivity .

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Substituent Impact:

- Electron-withdrawing groups (e.g., -COOH, -COO⁻K⁺): Increase acidity and coordination capability .

- Hydrophobic groups (e.g., phenyl, ethyl): Reduce solubility but improve membrane permeability in drugs .

- Ionic forms (e.g., potassium salt): Enhance stability in aqueous environments .

Solubility and Reactivity

- 1H-Tetrazole-5-acetic acid exhibits superior water solubility compared to the parent carboxylic acid due to its acetic acid moiety .

- Ethyl ester derivatives (e.g., this compound ethyl ester) are less polar, making them suitable for organic-phase reactions .

- Potassium salts show high solubility in polar solvents, facilitating their use in aqueous syntheses .

Similarity Indices of Selected Compounds

A quantitative comparison based on structural similarity indices (0–1 scale) highlights functional group influence:

| Compound Name | Similarity Index to this compound | Notable Differences | |

|---|---|---|---|

| 5-(4-Bromophenyl)-1H-tetrazole | 0.69 | Bromine substitution; higher molecular weight | |

| 3-(1H-Tetrazol-1-yl)benzoic acid | 0.62 | Tetrazole at position 3; altered coordination | |

| Tetrazolo[1,5-a]pyridine-6-carboxylic acid | 0.68 | Fused pyridine ring; expanded π-system |

Activité Biologique

1H-Tetrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial properties, potential as an angiotensin-converting enzyme (ACE) inhibitor, and its role as a bioisostere for carboxylic acids.

Antibacterial Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable antibacterial activity, particularly against Gram-positive bacteria. A study synthesized various compounds based on this tetrazole structure and evaluated their efficacy against Staphylococcus aureus. The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) ranging from 0.78 to 3.12 μg/mL, significantly lower than the control drug ciprofloxacin, which had an MIC of 25 μg/mL . Importantly, these compounds showed no toxicity against mammalian cell lines at concentrations up to 0.39 μg/mL .

| Compound | MIC (μg/mL) | Control (Ciprofloxacin) |

|---|---|---|

| 6a | 0.78 | 25 |

| 6b | 1.56 | |

| 6c | 3.12 |

Angiotensin-Converting Enzyme (ACE) Inhibition

The biological activity of this compound also extends to its potential as an ACE inhibitor. In a comparative study, the compound was tested alongside other derivatives, revealing an I50 value of 22 µM, indicating moderate inhibition compared to a more potent hydroxamic acid derivative with an I50 of 0.011 µM . This suggests that while tetrazole derivatives can serve as ACE inhibitors, modifications may enhance their efficacy further.

Bioisosteric Properties

The tetrazole moiety is recognized for its ability to mimic carboxylic acids while potentially improving pharmacokinetic properties and reducing toxicity. The stabilization of negative charge through delocalization in the tetrazole ring allows it to maintain similar interactions in biological systems while overcoming some limitations associated with carboxylic acids . This characteristic makes it a valuable bioisostere in drug design.

Case Studies and Research Findings

Several case studies have highlighted the versatility of tetrazole derivatives:

- Antibacterial Agents : Compounds synthesized from tetrazoles have been shown to possess broad-spectrum antibacterial properties, particularly effective against resistant strains of bacteria.

- Cardiovascular Research : In studies involving hypertensive models, tetrazole derivatives demonstrated varying effects on blood pressure regulation, indicating potential therapeutic applications in cardiovascular diseases .

- Cancer Research : Some derivatives have exhibited cytotoxic effects on cancer cell lines, suggesting further exploration into their anticancer potential.

Q & A

Q. What are the common synthetic routes for preparing 1H-Tetrazole-5-carboxylic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via two primary routes:

-

Route 1 : Hydrolysis of ethyl 1H-tetrazole-5-carboxylate using aqueous NaOH or KOH under reflux, followed by acidification with HCl to precipitate the product. Yields depend on pH control and reaction time .

-

Route 2 : Direct cyclization of cyanoacetic acid with sodium azide (NaN₃) in the presence of ZnCl₂ as a catalyst at 80–100°C. Microwave-assisted synthesis reduces reaction time and improves efficiency .

-

Optimization Tips :

-

Use polar solvents (e.g., water/methanol mixtures) to enhance solubility.

-

Monitor reaction progress via TLC or HPLC to avoid over-acidification, which can degrade the tetrazole ring.

- Data Table :

| Method | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl ester hydrolysis | NaOH (aq.), HCl | Reflux | 70–85 | |

| Cyanoacetic acid route | ZnCl₂, H₂O/CH₃OH | 80–100 | 65–75 | |

| Microwave-assisted | None, solvent-free | 120 (microwave) | 85–90 |

Q. What spectroscopic methods are recommended for confirming the structural integrity of this compound derivatives?

- Methodological Answer :

- FT-IR : Confirm the presence of carboxylic acid (-COOH, ~1700 cm⁻¹) and tetrazole ring (C=N stretch, ~1500 cm⁻¹) .

- ¹H/¹³C NMR : In DMSO-d₆, the carboxylic proton appears as a broad peak at δ 12–13 ppm, while tetrazole ring carbons resonate at δ 145–160 ppm .

- Elemental Analysis : Verify C, H, N composition (theoretical: C 28.13%, H 2.36%, N 43.75%) to assess purity .

Advanced Research Questions

Q. How can researchers design experiments to study the coordination behavior of this compound with transition metals, and what analytical techniques are essential for characterizing the resulting complexes?

- Methodological Answer :

-

Synthesis Design : React the ligand with metal salts (e.g., CuCl₂, ZnI₂) in methanol/water mixtures. In situ hydrolysis of ethyl ester precursors (e.g., sodium 1H-tetrazole-5-carboxylate ethyl ester) generates the active ligand under mild conditions .

-

Key Techniques :

-

Single-Crystal X-ray Diffraction : Resolve metal-ligand coordination modes (e.g., monodentate vs. bridging) and framework topology .

-

Thermogravimetric Analysis (TGA) : Assess thermal stability and solvent/metal ratio in complexes (e.g., [Cu₂(ttzCOO)₂(H₂O)₄]·4H₂O loses water at 100–150°C) .

-

UV-Vis/NIR Spectroscopy : Identify d-d transitions in Cu(II) complexes (e.g., λmax ~700 nm for octahedral geometry) .

- Data Table : Example Metal Complexes

| Metal Salt | Ligand Source | Structure Type | Coordination Mode | Reference |

|---|---|---|---|---|

| CuCl₂·2H₂O | Ethyl ester hydrolysis | Dinuclear complex | µ₂-bridging | |

| Cd(NO₃)₂ | In situ hydrolysis | 3D polymeric framework | Chelating |

Q. In crystallographic studies of metal-tetrazole carboxylate frameworks, how does in situ ligand hydrolysis influence the structural diversity of the resulting complexes?

- Methodological Answer :

- Mechanism : Ethyl ester precursors (e.g., sodium 1H-tetrazole-5-carboxylate ethyl ester) hydrolyze in the presence of metal ions, releasing the carboxylate ligand. This allows simultaneous ligand formation and metal coordination, enabling diverse architectures like 1D chains or 3D frameworks .

- Key Factors :

- pH Control : Neutral or slightly acidic conditions favor ester hydrolysis without decomposing the tetrazole ring.

- Metal Ion Choice : Hard acids (e.g., Pb²⁺) favor carboxylate coordination, while transition metals (e.g., Cu²⁺) bind both tetrazole N and carboxylate O .

Q. How should researchers address discrepancies in reported catalytic activities of tetrazole-carboxylate complexes across different studies?

- Methodological Answer :

- Root Cause Analysis : Compare synthetic conditions (e.g., solvent, temperature) and ligand/metal ratios, which affect coordination geometry and active site accessibility .

- Validation Strategies :

- Reproduce experiments using standardized protocols (e.g., identical metal salts and solvent systems).

- Use DFT calculations to model electronic structures and predict catalytic behavior .

- Case Study : Cu(II) complexes from ethyl ester hydrolysis show higher catalytic activity in oxidation reactions than those from direct ligand synthesis due to fewer solvent ligands blocking active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.